molecular formula C17H21ClN2O2 B5311878 1-(4-Chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one

1-(4-Chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B5311878
M. Wt: 320.8 g/mol
InChI Key: FDCFNEZJEVYIBC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the piperidine derivative.

    Formation of the pyrrolidinone ring: This can be done through a cyclization reaction involving the piperidine derivative and an appropriate carbonyl compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and interactions.

    Medicine: Potential pharmacological properties for the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one would depend on its specific interactions with biological targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer unique pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-12-6-8-19(9-7-12)17(22)13-10-16(21)20(11-13)15-4-2-14(18)3-5-15/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCFNEZJEVYIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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